8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Description
The compound is a derivative of purine, which is a fundamental component of nucleic acids and is involved in many biochemical processes. It is structurally related to caffeine and theobromine, which are known for their physiological effects on the human body. The compound's structure suggests potential biological activity, possibly interacting with adenosine receptors or other cellular targets.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized for the purpose of creating multitarget drugs for neurodegenerative diseases. For instance, a library of 69 derivatives of tricyclic xanthine was prepared, which included compounds with benzyl substitutions and basic nitrogen atoms to improve water solubility . These compounds were evaluated for their binding affinity at adenosine receptor subtypes and their ability to inhibit monoamine oxidases (MAO), which are relevant targets for neurodegenerative diseases.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed quantitatively, revealing anisotropic distributions of interaction energies, including coulombic and dispersion forces . This suggests that the compound may also exhibit a complex interplay of intermolecular interactions, which could be exploited in the design of new materials or drugs.
Chemical Reactions Analysis
The compound's reactivity has not been explicitly discussed in the provided papers. However, similar compounds have been used as reagents for the derivatization of amino acids for liquid chromatography analysis, indicating that the compound may react with primary and secondary amino functions under certain conditions . This reactivity could be leveraged for analytical or synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the related compounds' properties, such as water solubility, have been a focus in the design of new derivatives, aiming to improve pharmacological profiles . The compound's solubility, stability, and interaction with biological molecules could be inferred based on the properties of similar molecules.
Scientific Research Applications
Medicinal Chemistry Applications
Research in medicinal chemistry has explored compounds with similar structures for their potential in treating diseases. For example, studies on carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines, indicating potential applications in cancer therapy (Deady et al., 2003). Similarly, the synthesis and evaluation of novel bitter modifying flavour compounds have been conducted to assess their safety for use in food and beverage applications, showcasing another avenue of research related to chemical compounds with complex structures (Karanewsky et al., 2016).
Organic Synthesis and Chemical Biology
The development of tricyclic xanthine derivatives as multitarget drugs for neurodegenerative diseases illustrates the application of complex purine derivatives in synthesizing compounds that can interact with multiple biological targets, offering potential benefits over single-target therapeutics (Brunschweiger et al., 2014). Moreover, the study of metal complexes of 6-pyrazolylpurine derivatives as models for metal-mediated base pairs provides insights into the structural and functional mimicking of biological molecules, which has implications for biochemistry and molecular biology (Sinha et al., 2015).
Materials Science
In materials science, the synthesis of dibenzothiophene/oxide and quinoxaline/pyrazine derivatives serving as electron-transport materials highlights the role of complex organic compounds in developing advanced materials for electronic devices (Huang et al., 2006). This research contributes to the field of organic electronics, where the design and synthesis of novel organic compounds are crucial for enhancing the performance of devices like organic light-emitting diodes (OLEDs) and solar cells.
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-6-25-17-18(22-20(25)27-15(4)11-14(3)23-27)24(5)21(29)26(19(17)28)12-16-9-7-8-13(2)10-16/h7-11H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLFQECWIZUHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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